

A Technical Guide to Difluoro-nitrobenzoic Acid Isomers

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Compound of Interest

Compound Name:	2-(2,3-Difluoro-6-nitrophenyl)acetic acid
Cat. No.:	B139137

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of difluoro-nitrobenzoic acid isomers, a class of compounds with significant applications in medicinal chemistry and materials science. The primary focus is on 4,5-Difluoro-2-nitrobenzoic acid due to its prevalence in research and commercial availability. This document details its physicochemical properties, synthesis protocols, and known biological activities. Furthermore, it presents this information in a structured format to facilitate understanding and further research, including tabulated data and diagrams illustrating key processes.

Introduction to Difluoro-nitrobenzoic Acid Isomers

Difluoro-nitrobenzoic acids are substituted aromatic carboxylic acids. Their structure, featuring a benzene ring functionalized with two fluorine atoms, a nitro group, and a carboxylic acid group, makes them valuable intermediates in organic synthesis. The positions of these substituents on the benzene ring give rise to several isomers, each with potentially unique chemical and biological properties. Some of the notable isomers include:

- 4,5-Difluoro-2-nitrobenzoic acid
- 2,6-Difluoro-3-nitrobenzoic acid
- 2,5-Difluoro-4-nitrobenzoic acid

- 2,4-Difluoro-6-nitrobenzoic acid
- 3,4-Difluoro-2-nitrobenzoic acid
- 2,3-Difluoro-6-nitrobenzoic acid

The presence of electron-withdrawing groups (fluorine and nitro groups) significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. These features are often exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^{[1][2]} Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Physicochemical Properties of Difluoro-nitrobenzoic Acid Isomers

The physical and chemical properties of these isomers vary depending on the substitution pattern. A summary of key quantitative data for several isomers is presented in Table 1.

Property	4,5-Difluoro-2-nitrobenzoic acid	2,6-Difluoro-3-nitrobenzoic acid	2,5-Difluoro-4-nitrobenzoic acid	2,4-Difluoro-6-nitrobenzoic acid
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	C ₇ H ₃ F ₂ NO ₄	C ₇ H ₃ F ₂ NO ₄	C ₇ H ₃ F ₂ NO ₄
Molecular Weight	203.10 g/mol	203.1 g/mol [3]	203.10 g/mol	203.10 g/mol
CAS Number	20372-63-8	83141-10-0 [3]	116465-48-6	1690669-99-8
Melting Point	165-167 °C [4] [5]	92-96 °C [3]	Not specified	Not specified
Boiling Point	349.7±42.0 °C (Predicted) [5]	335.5±42.0 °C (Predicted) [3]	Not specified	Not specified
Density	1.661±0.06 g/cm ³ (Predicted) [5]	1.661 g/cm ³	Not specified	Not specified
pKa	Not specified	1.48±0.29 (Predicted) [3]	Not specified	Not specified
Appearance	White or light yellow powder [5]	White to Light yellow powder to crystal [3]	White to yellow-brown or gray solid [6]	Not specified

Synthesis of 4,5-Difluoro-2-nitrobenzoic acid

While specific, detailed experimental protocols for the synthesis of 4,5-Difluoro-2-nitrobenzoic acid are not readily available in the public domain, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic route is the nitration of 3,4-difluorobenzoic acid.

General Experimental Protocol: Nitration of 3,4-Difluorobenzoic Acid

Materials:

- 3,4-Difluorobenzoic acid

- Fuming nitric acid (90%)
- Concentrated sulfuric acid (98%)
- Ice
- Distilled water
- Sodium sulfite
- Dichloromethane
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3,4-difluorobenzoic acid.
- Cool the flask in an ice bath.
- Slowly add concentrated sulfuric acid to the flask with continuous stirring.
- Once the 3,4-difluorobenzoic acid is completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

- After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) to ensure the completion of the reaction.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- The crude product will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash it with cold water.
- To remove any remaining nitric acid, the crude product can be dissolved in water and treated with a small amount of sodium sulfite.
- The product is then extracted with an organic solvent such as dichloromethane.
- The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4,5-Difluoro-2-nitrobenzoic acid.
- Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Diagram of the Synthetic Workflow:

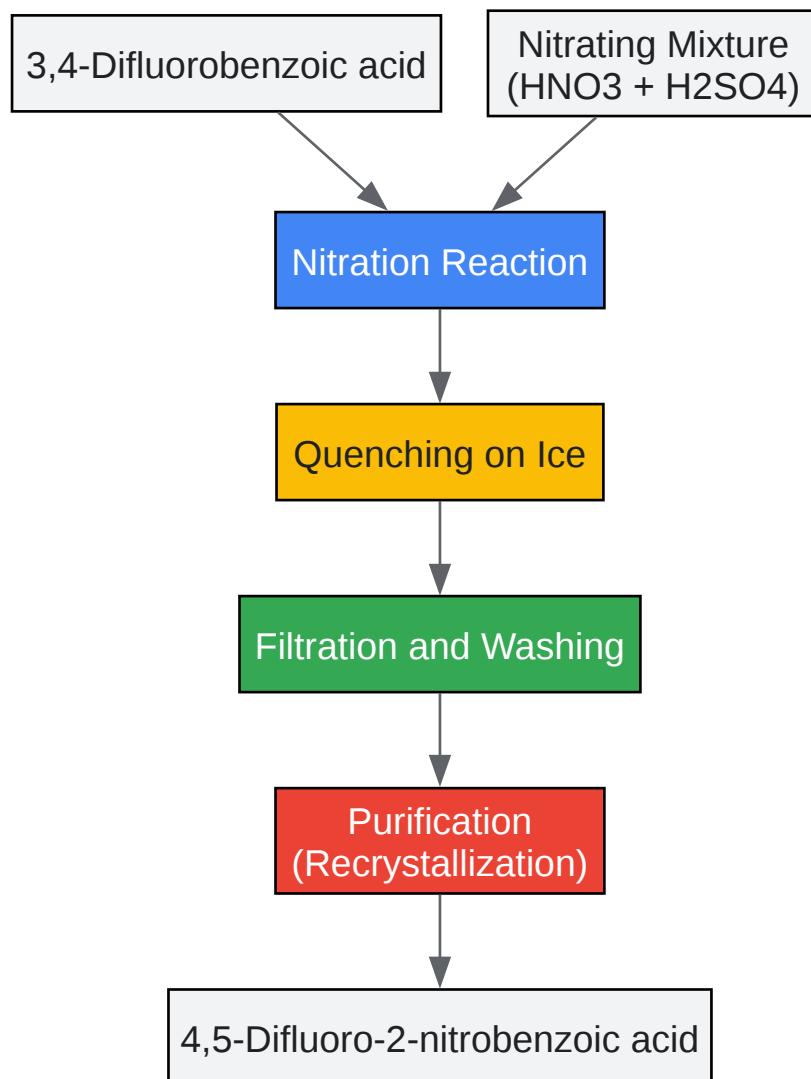


Figure 1: Synthetic Workflow for 4,5-Difluoro-2-nitrobenzoic acid

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Figure 1: Synthetic Workflow for 4,5-Difluoro-2-nitrobenzoic acid.

Biological Activity and Applications

4,5-Difluoro-2-nitrobenzoic acid and its isomers serve as important intermediates in the synthesis of biologically active molecules.^[1]

- Pharmaceutical Development: These compounds are utilized in the development of anti-inflammatory and anti-cancer agents.^[1] The presence of the fluorine and nitro groups can be

strategically used to modulate the electronic properties and reactivity of the molecule, which is crucial for its interaction with biological targets.

- Agrochemical Formulations: They are also used in the formulation of herbicides and pesticides.[\[1\]](#)

While specific biological data for 4,5-Difluoro-2-nitrobenzoic acid itself is not extensively reported in the public literature, its role as a building block suggests that its derivatives are the active components. The general mechanism of action for many small molecule drugs involves the inhibition of specific enzymes or the modulation of signaling pathways.

Hypothetical Signaling Pathway Involvement:

Given its use in developing anti-inflammatory and anti-cancer agents, derivatives of 4,5-Difluoro-2-nitrobenzoic acid could potentially interact with key signaling pathways implicated in these diseases, such as the NF- κ B or MAPK signaling pathways. A simplified, hypothetical diagram illustrating a potential mechanism of action for a drug derived from this compound is presented below.

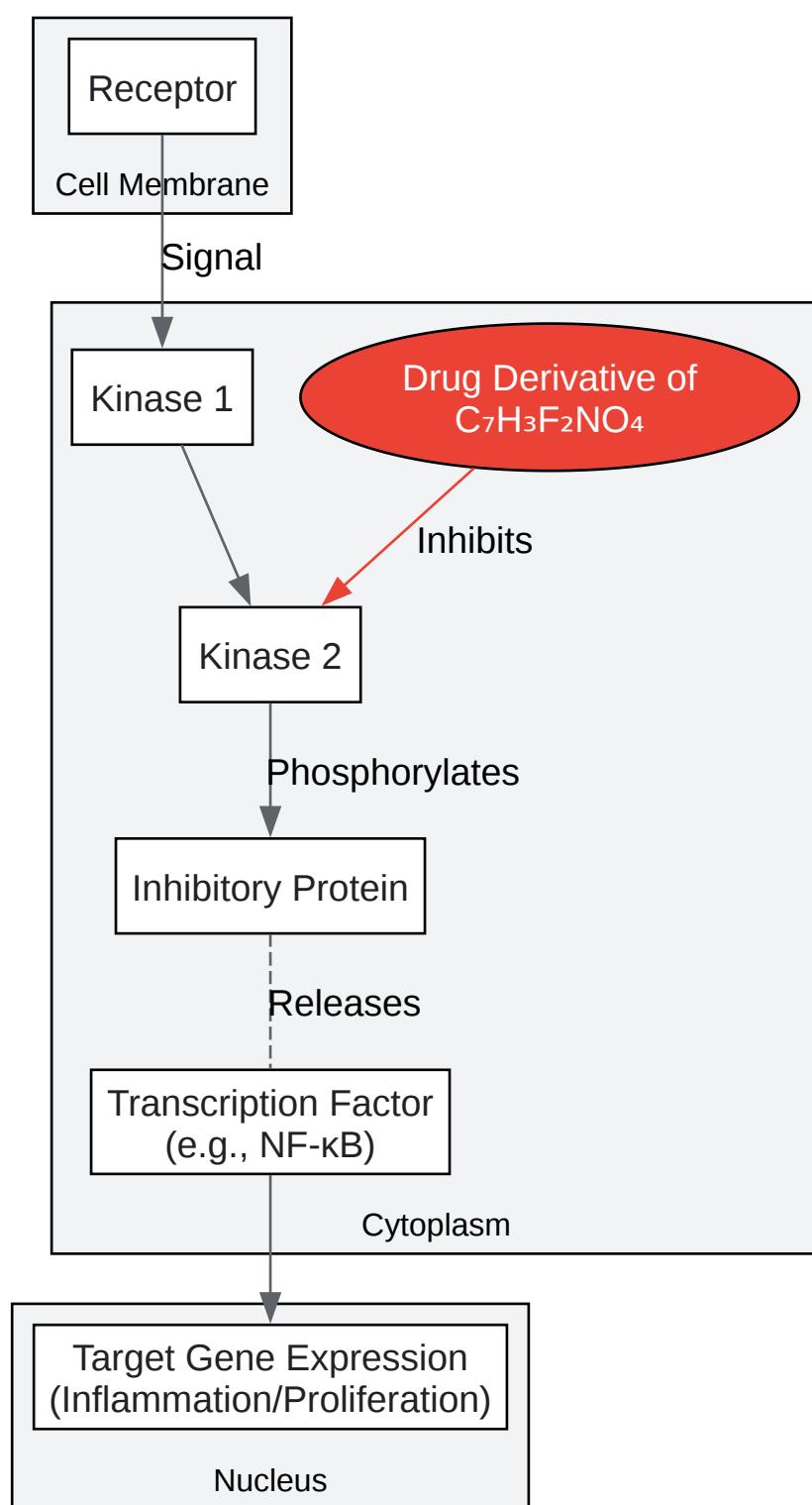


Figure 2: Hypothetical Signaling Pathway Inhibition

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